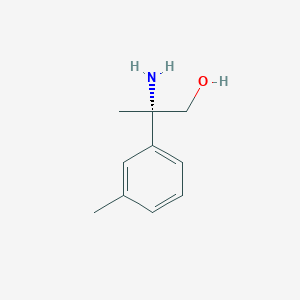

(S)-2-Amino-2-(m-tolyl)propan-1-ol

Description

(S)-2-Amino-2-(m-tolyl)propan-1-ol is a chiral amino alcohol characterized by a phenyl group substituted at the meta position (m-tolyl) and a hydroxyl group on the propanol backbone. These compounds are typically used in pharmaceutical research, particularly in chiral synthesis and as intermediates for bioactive molecules.

Properties

Molecular Formula |

C10H15NO |

|---|---|

Molecular Weight |

165.23 g/mol |

IUPAC Name |

(2S)-2-amino-2-(3-methylphenyl)propan-1-ol |

InChI |

InChI=1S/C10H15NO/c1-8-4-3-5-9(6-8)10(2,11)7-12/h3-6,12H,7,11H2,1-2H3/t10-/m1/s1 |

InChI Key |

FEQAYRHYAHDIEX-SNVBAGLBSA-N |

Isomeric SMILES |

CC1=CC(=CC=C1)[C@@](C)(CO)N |

Canonical SMILES |

CC1=CC(=CC=C1)C(C)(CO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-2-(m-tolyl)propan-1-ol can be achieved through several methods. One common approach involves the asymmetric reduction of the corresponding ketone using chiral catalysts or reagents. For example, the reduction of 2-(m-tolyl)propan-2-one with a chiral borane reagent can yield the desired chiral alcohol.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale catalytic hydrogenation processes. These processes typically employ metal catalysts such as palladium or platinum supported on carbon to achieve high yields and enantioselectivity.

Chemical Reactions Analysis

Types of Reactions: (S)-2-Amino-2-(m-tolyl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The amino group can be reduced to form the corresponding amine.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

Oxidation: Formation of 2-(m-tolyl)propan-2-one.

Reduction: Formation of 2-(m-tolyl)propan-1-amine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-2-Amino-2-(m-tolyl)propan-1-ol has a wide range of applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound can be used in the study of enzyme mechanisms and as a substrate for enzyme-catalyzed reactions.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including potential drugs for treating various diseases.

Industry: The compound is used in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(m-tolyl)propan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in their activity. The amino and hydroxyl groups can form hydrogen bonds and other interactions with target molecules, influencing their function and activity.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key Analogs:

(S)-2-Amino-3-phenylpropan-1-ol Structure: Features a phenyl group at the third carbon of the propanol chain. Functional Groups: Primary alcohol (-OH), secondary amine (-NH2), and aromatic ring .

(S)-2-Amino-1,1-diphenylpropan-1-ol Structure: Two phenyl groups at the first carbon, creating a sterically crowded environment. Functional Groups: Tertiary alcohol (-OH), secondary amine (-NH2), and two aromatic rings .

(S)-2-Amino-2-(2,4-dichlorobenzyl)pent-4-ynoic Acid Structure: Dichlorobenzyl substituent and alkyne moiety. Functional Groups: Carboxylic acid (-COOH), alkyne (-C≡C), and halogenated aromatic ring .

Structural Impact on Activity:

- Substituent Position: The position of aromatic substituents significantly influences binding affinity. For example, (S)-2-Amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid shows a Gibbs free energy of -6.4 kcal/mol with collagenase, while its 2,6-dichloro analog exhibits -6.5 kcal/mol due to altered π–π interactions and hydrogen bond lengths .

- Steric Effects: Bulky groups (e.g., diphenyl in (S)-2-Amino-1,1-diphenylpropan-1-ol) reduce solubility but enhance chiral recognition in enzyme-binding assays .

Physicochemical Properties

Key Observations :

- Lipophilicity: (S)-2-Amino-3-phenylpropan-1-ol has a higher log Po/w (1.08) than propan-1-ol (0.25), reflecting increased hydrophobicity due to the phenyl group .

- Solubility: Despite moderate lipophilicity, (S)-2-Amino-3-phenylpropan-1-ol remains highly soluble (5.61–8.32 mg/mL), likely due to hydrogen-bonding capacity from -NH2 and -OH groups .

Pharmacological and Biochemical Activity

Binding and Inhibition Profiles:

- (S)-2-Amino-2-(2,4-dichlorobenzyl)pent-4-ynoic Acid: IC50: Comparable to its 2,6-dichloro analog (~0.1–1 μM range). Mechanism: Hydrogen bonding with Gln215 (2.202 Å) and π–π stacking with Tyr201 (4.127 Å) in collagenase .

- Indolylpropanol Derivatives (from ): Activity: Exhibit α1-/β1-adrenoceptor binding and antiarrhythmic effects, with EC50 values in the nanomolar range .

Comparative Insights :

- Halogenation : Chlorine substituents enhance target affinity but may reduce metabolic stability.

- Chirality: The (S)-configuration in amino alcohols improves stereoselective interactions, as seen in collagenase inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.